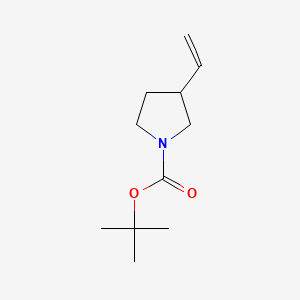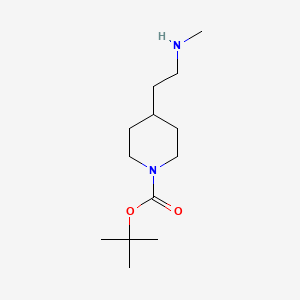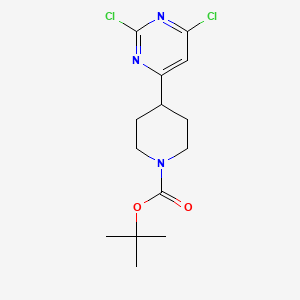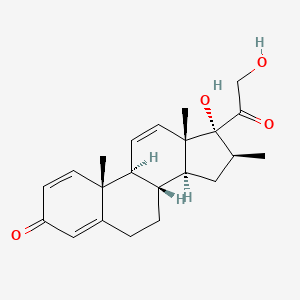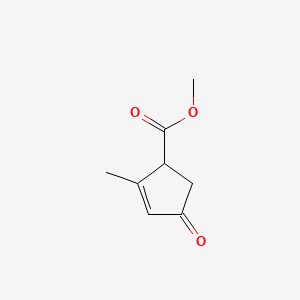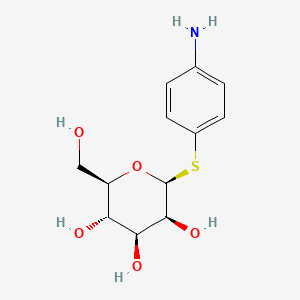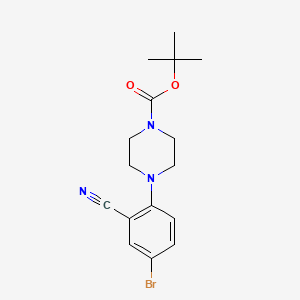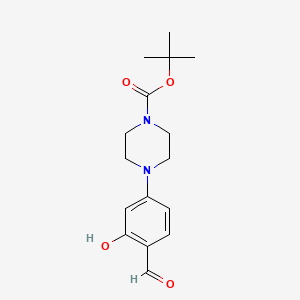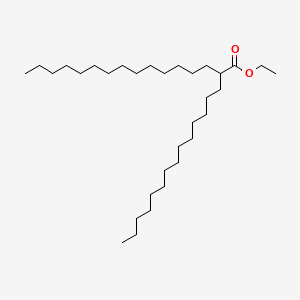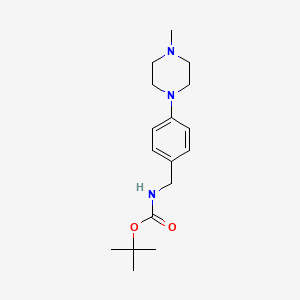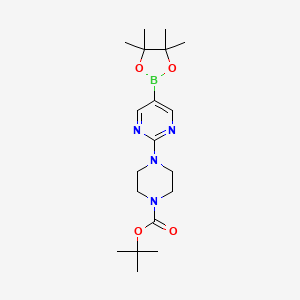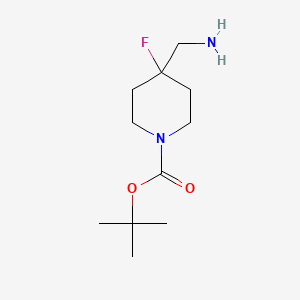![molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5](/img/structure/B592344.png)
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Vue d'ensemble
Description
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It is used as a reagent in the synthesis of RET kinase inhibitors .
Molecular Structure Analysis
The InChI code for “tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is 1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a solid or liquid at room temperature . It has a molecular weight of 268.36 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their role in retarding oxidative reactions and prolonging product shelf life. Research on SPAs focuses on their environmental occurrence, human exposure, and toxicity, offering insights into the potential environmental and health impacts of various synthetic compounds. Future studies aim to develop novel SPAs with lower toxicity and environmental footprints, highlighting the ongoing search for safer chemical alternatives (Liu & Mabury, 2020).
Methyl Tert-Butyl Ether Decomposition
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental concerns associated with MTBE contamination. This study demonstrates the feasibility of utilizing radio frequency plasma for the efficient decomposition and conversion of MTBE, shedding light on novel methods for treating environmental pollutants (Hsieh et al., 2011).
Polymer Membranes in Fuel Additive Purification
The purification of fuel oxygenates like methyl tert-butyl ether (MTBE) using polymer membranes represents a critical area of research. Pervaporation, a membrane process, has emerged as a highly selective method for separating organic mixtures, including the methanol/MTBE mixture. This research underscores the importance of developing efficient separation technologies for industrial applications, potentially relevant to the purification processes of similar synthetic compounds (Pulyalina et al., 2020).
Applications in Chiral Synthesis
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlights the significance of synthetic compounds in facilitating stereoselective chemical reactions. This methodology provides access to a wide range of structurally diverse compounds, which are essential in pharmaceuticals and natural product synthesis. Such research demonstrates the critical role of synthetic methodologies in advancing chemical synthesis, potentially applicable to the manipulation or synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate analogs (Philip et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

